

Application Note: Absolute Quantification of Food Aromas Using Methyl Anthranilate- $^{13}\text{C}_6$

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Compound of Interest

Compound Name: Methyl anthranilate- $^{13}\text{C}_6$

Cat. No.: B15142246

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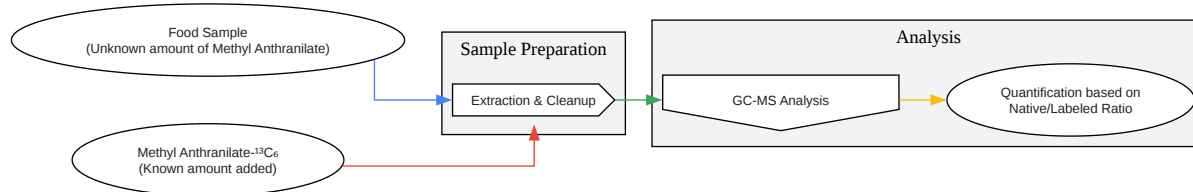
Introduction

Methyl anthranilate is a key aroma compound found in various fruits, particularly grapes of *Vitis labrusca* origin, and is responsible for the characteristic "foxy" aroma.[1][2] It is also utilized as a flavoring agent in a wide range of food products, including beverages, candies, and chewing gum.[3][4] Accurate quantification of methyl anthranilate is crucial for quality control, authenticity assessment, and flavor profile analysis in the food and beverage industry. Stable Isotope Dilution Analysis (SIDA) is a robust and highly accurate method for absolute quantification of analytes in complex matrices. This application note provides a detailed protocol for the absolute quantification of methyl anthranilate in food samples using Methyl anthranilate- $^{13}\text{C}_6$ as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis relies on the addition of a known amount of an isotopically labeled version of the target analyte (in this case, Methyl anthranilate- $^{13}\text{C}_6$) to the sample at the beginning of the analytical procedure. The labeled internal standard is chemically identical to the native analyte and thus behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard using a mass-selective detector, accurate quantification can be achieved, as any

sample loss during the procedure will affect both the analyte and the internal standard equally, keeping their ratio constant.



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Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocols

Materials and Reagents

- Methyl anthranilate (analytical standard)
- Methyl anthranilate-¹³C₆ (internal standard)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Anhydrous Sodium Sulfate
- Deionized Water
- Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
- Food sample (e.g., grape juice, wine, honey)

Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

- SPME autosampler (optional)
- Vortex mixer
- Centrifuge

Sample Preparation (Liquid-Liquid Extraction)

- **Sample Spiking:** To a known volume or weight of the food sample (e.g., 10 mL of grape juice), add a precise amount of Methyl anthranilate- $^{13}\text{C}_6$ solution in methanol. The amount of internal standard added should be comparable to the expected concentration of the native analyte.
- **Extraction:** Add 5 mL of dichloromethane to the sample and vortex vigorously for 2 minutes.
- **Phase Separation:** Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- **Collection:** Carefully transfer the organic (bottom) layer to a clean vial.
- **Drying:** Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- **Concentration:** Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- **Analysis:** The concentrated extract is now ready for GC-MS analysis.

Sample Preparation (Solid Phase Microextraction - SPME)

- **Sample Spiking:** Place a known amount of the food sample (e.g., 5 mL of wine) into a 20 mL headspace vial. Add a precise amount of Methyl anthranilate- $^{13}\text{C}_6$ solution.
- **Equilibration:** Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.

- Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) under agitation.
- Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.

GC-MS Analysis

- Gas Chromatograph (GC) Conditions (Example):
 - Injector: Splitless mode, 250°C
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
 - Oven Program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Mass Spectrometer (MS) Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Quantification ion for Methyl Anthranilate (native): m/z 151 (molecular ion), 119
 - Quantification ion for Methyl Anthranilate-¹³C₆ (labeled): m/z 157 (molecular ion), 125

Calibration and Quantification

- Calibration Standards: Prepare a series of calibration standards containing a fixed amount of Methyl anthranilate-¹³C₆ and varying, known concentrations of native methyl anthranilate.
- Calibration Curve: Analyze the calibration standards using the same GC-MS method. Plot the ratio of the peak area of the native analyte to the peak area of the internal standard

against the concentration of the native analyte.

- **Sample Analysis:** Analyze the prepared food samples.
- **Quantification:** Determine the peak area ratio of native methyl anthranilate to Methyl anthranilate- $^{13}\text{C}_6$ in the sample chromatogram. Use the calibration curve to calculate the concentration of methyl anthranilate in the original sample.

Quantitative Data Summary

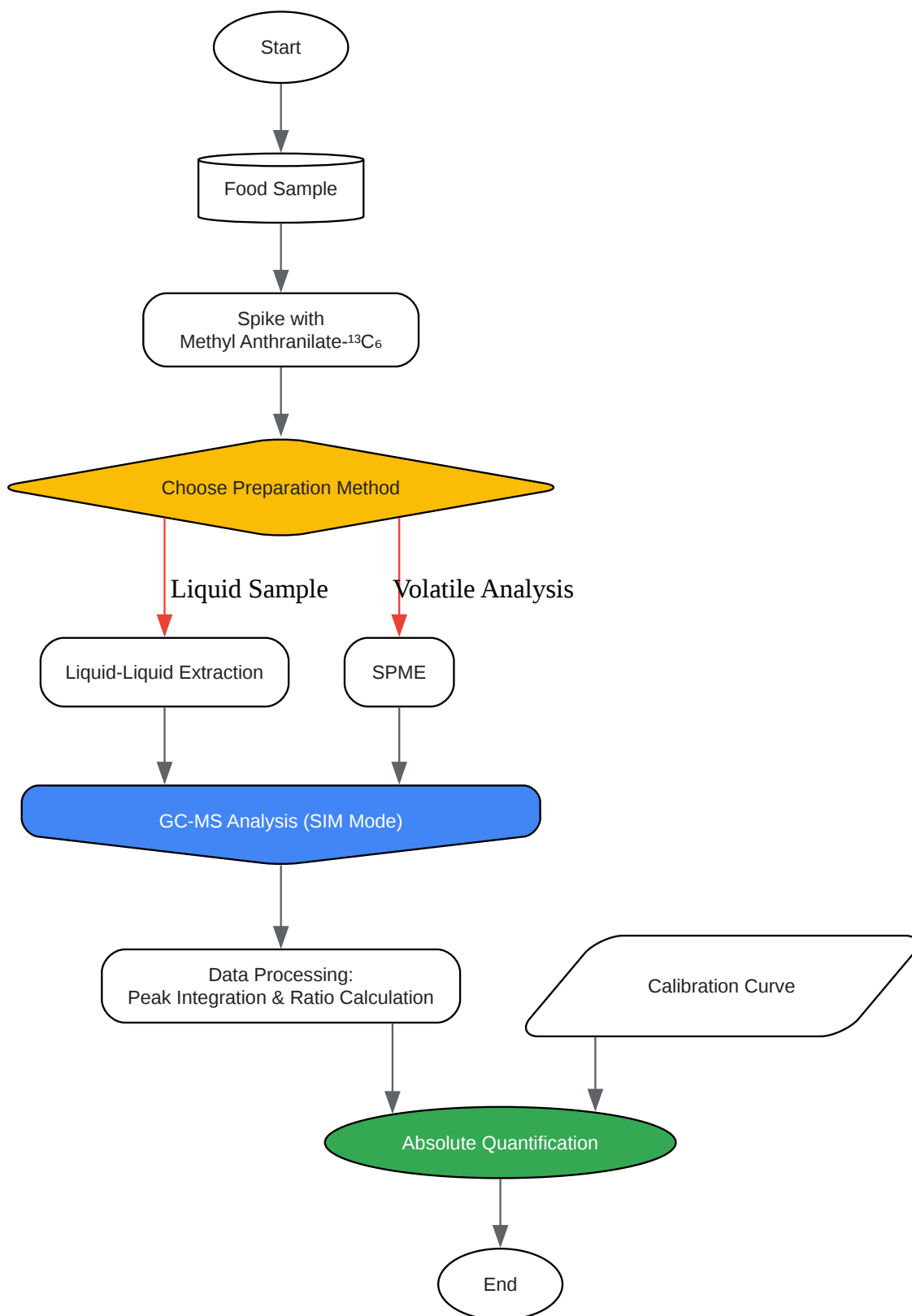
The following tables summarize quantitative data for the analysis of methyl anthranilate in various food matrices from published studies. Note that these studies did not use Methyl anthranilate- $^{13}\text{C}_6$ but provide a useful reference for expected performance.

Parameter	Grape Juice & Wine	Reference
Linearity (R^2)	> 0.9952	[5]
Accuracy (CV%)	< 12.9%	[5]
Recovery	76.6% to 106.3%	[5]
Limit of Detection (LOD)	23 $\mu\text{g L}^{-1}$ to 94 $\mu\text{g L}^{-1}$	[5]
Limit of Quantification (LOQ)	96 $\mu\text{g L}^{-1}$ to 277 $\mu\text{g L}^{-1}$	[5]

Parameter	Grape Must & Honey	Reference
Recovery	92.5% to 105.0%	[6]
Limit of Detection (LOD)	6.6 to 7.3 nmol/L	[6]
Precision (RSD%)	< 3%	[6]

Parameter	Microencapsulated Formulation & Rice Seed	Reference
Recovery	96.1% to 97.3%	[7]

Workflow Diagram



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Caption: Experimental workflow for absolute quantification.

Conclusion

The use of Methyl anthranilate- $^{13}\text{C}_6$ as an internal standard in a Stable Isotope Dilution Analysis workflow provides a highly accurate and precise method for the absolute quantification of methyl anthranilate in complex food matrices. This approach effectively compensates for matrix effects and variations in sample preparation, leading to reliable and reproducible results. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of food science, flavor chemistry, and quality control.

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